3-(3-Hydroxypropyl)imidazolidine-2,4-dione
Overview
Description
3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds containing imidazolidine-2,4-dione cores involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another approach, two and three Bucherer–Berg modified with 5 and 7CR are used to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of this compound is confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . Further details about the specific reactions are not available in the search results.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Additional physical and chemical properties such as boiling point, density, and melting point are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Molecular Design and Synthesis : A series of imidazopyridine thiazolidine-2,4-diones, designed and synthesized for their hypoglycemic activity, highlight the importance of structural analogues in medicinal chemistry. This work underscores the utility of such compounds in the development of new therapeutic agents (Oguchi et al., 2000).
- Novel Reaction Pathways : The formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones from reactions of nitromethane with aryl isocyanates showcases the compound's utility in synthesizing novel organic molecules, expanding the toolbox for organic chemists (Shimizu et al., 1986).
Educational Applications
- Educational Laboratory Activity : The microwave-assisted synthesis of hydantoins on solid support for educational purposes demonstrates the compound's role in facilitating understanding of modern synthetic techniques among chemistry students (Coursindel et al., 2010).
Biological and Pharmacological Research
- DNA Binding Studies : Investigation into the DNA binding properties of imidazolidine derivatives contributes to our understanding of their potential as anti-cancer agents, providing a foundation for future drug development (Shah et al., 2013).
- Antinociceptive Effects : Research on imidazolidine derivatives, such as hydantoins, for their psychopharmacological properties reveals their potential in treating neuropathic pain, opening avenues for new therapeutic strategies (Queiroz et al., 2015).
Material Science
- Corrosion Inhibition : The use of imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel highlights their potential in material science, offering solutions for industrial challenges (Elbarki et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, which play a crucial role in the regulation of electrical signals in neurons and the survival of bacteria .
Mode of Action
this compound interacts with its targets through molecular docking . It binds to the VGCIP, leading to changes in the electrical signals of neurons . This interaction can potentially suppress abnormal neuronal activity, thus exhibiting anticonvulsant effects . Additionally, the compound also binds to bacterial proteins, thereby inhibiting their functions and exhibiting antibacterial properties .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of neurons and bacteria by binding to their respective targets . This interference can disrupt the normal biochemical pathways in these cells, leading to the observed anticonvulsant and antibacterial effects .
Result of Action
The binding of this compound to the VGCIP can potentially suppress abnormal neuronal activity, thus providing anticonvulsant effects . Additionally, the compound’s interaction with bacterial proteins can inhibit their functions, leading to antibacterial effects . These molecular and cellular effects are the direct results of the compound’s action.
Properties
IUPAC Name |
3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYVGNOZIWVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73973-05-4 | |
Record name | 3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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